4-bromo-2-ethyl-5-nitro-1H-imidazole
Overview
Description
4-bromo-2-ethyl-5-nitro-1H-imidazole is a useful research compound. Its molecular formula is C5H6BrN3O2 and its molecular weight is 220.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Substituted Amino Acids
Research has explored the reactions of nitrohaloimidazoles with amino acids, leading to the synthesis of N-substituted amino acids. These compounds have applications in the development of novel pharmaceuticals and bioactive molecules (Kochergin et al., 2013).
Formation of Bicyclic Derivatives
The interaction of dinitroimidazole with ethylenediamine was studied, resulting in the formation of compounds with potential as intermediates for further chemical synthesis. This includes the creation of novel bicyclic derivatives of imidazole, which could have applications in material science and pharmaceutical development (El′tsov & Mokrushin, 2002).
Hypoxia-Selective Prodrugs
Research into 5-bromomethyl-4-nitroimidazoles has demonstrated their utility as precursors for hypoxia-selective prodrugs. These compounds are promising for the development of cancer treatments, where selective activation in hypoxic conditions is advantageous (Lu et al., 2013).
Crystal Structure Analysis
Studies on the crystal structure of nitroimidazole derivatives, including hydration states and molecular packing, provide valuable information for the design of materials with specific physical properties. Such insights are crucial for the development of pharmaceuticals and new materials (Wu et al., 2005).
Antimicrobial Activities
Nitroimidazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds represent a valuable class of potential antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (Benkli et al., 2003).
Mechanism of Action
Target of Action
Imidazoles, in general, are known to interact with a variety of biological targets due to their versatile heterocyclic structure .
Mode of Action
Imidazoles typically interact with their targets through the formation of hydrogen bonds and π-π stacking interactions
Biochemical Pathways
Imidazoles are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the diverse applications of imidazoles
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .
Properties
IUPAC Name |
4-bromo-2-ethyl-5-nitro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-3-7-4(6)5(8-3)9(10)11/h2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIJYFFMEHGGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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